molecular formula C20H17FN4O4S2 B3414613 N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 946357-92-2

N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B3414613
CAS No.: 946357-92-2
M. Wt: 460.5 g/mol
InChI Key: JQKNILXLEGOEDM-UHFFFAOYSA-N
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Description

This compound features a thiazolo[3,2-b][1,2,4]triazole core linked to a 2,3-dihydrobenzo[b][1,4]dioxine sulfonamide moiety via an ethyl spacer. Its synthesis likely involves multi-step reactions, including cyclization of hydrazinecarbothioamides and S-alkylation, as described for analogous triazole derivatives . Spectral characterization (e.g., IR, NMR) confirms functional groups such as the sulfonamide (S=O stretches at ~1240–1255 cm⁻¹) and absence of tautomeric thiol forms, as seen in related compounds . Applications may include pesticidal or pharmaceutical roles, given structural similarities to bioactive sulfonamide-triazole hybrids .

Properties

IUPAC Name

N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O4S2/c21-16-4-2-1-3-15(16)19-23-20-25(24-19)13(12-30-20)7-8-22-31(26,27)14-5-6-17-18(11-14)29-10-9-28-17/h1-6,11-12,22H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQKNILXLEGOEDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCC3=CSC4=NC(=NN34)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that belongs to the class of triazolothiazole derivatives. These compounds are noted for their diverse pharmacological activities and potential therapeutic applications. This article focuses on the biological activity of this compound, including its mechanisms of action, synthesis pathways, and empirical research findings.

PropertyValue
Molecular Formula C22H21FN4O4S
Molecular Weight 456.5 g/mol
IUPAC Name N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,4,5-trimethoxybenzamide
InChI Key CNZXBRUFBUHLFT-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes or receptors. The triazole and thiazole moieties facilitate hydrogen bonding and other interactions that modulate target activity. This modulation can lead to various pharmacological effects including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of thiazolothiazole exhibit significant antimicrobial activity. For example, compounds derived from similar structures have shown promising results against various bacterial strains by inhibiting bacterial fatty acid biosynthesis through the enzyme FabI .

Anticancer Properties

Studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation. In vitro studies using breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that certain derivatives exhibited substantial antiproliferative effects . The mechanism appears to involve disruption of microtubule dynamics in cancer cells .

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key steps include:

  • Formation of Thiazolo[3,2-b][1,2,4]triazole Derivative : This can be achieved through cyclization reactions involving appropriate thioketones and hydrazines.
  • Alkylation : The thiazole derivative is then alkylated with an ethylene glycol derivative to introduce the ethyl group.
  • Sulfonamide Formation : Finally, the sulfonamide group is introduced through reaction with sulfonyl chlorides under basic conditions.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a closely related compound against Staphylococcus aureus and Escherichia coli. The compound displayed an IC50 value significantly lower than conventional antibiotics .

Case Study 2: Anticancer Activity

In another study involving MCF-7 cells, a derivative was tested for its ability to induce apoptosis. Results indicated a dose-dependent increase in apoptotic markers when treated with the compound .

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit cytotoxic effects against various cancer cell lines. The specific interactions of this compound with cellular targets may inhibit tumor growth and proliferation.
  • Antimicrobial Properties : The sulfonamide group in the structure is known for its antibacterial effects. Research indicates that compounds with similar structures can be effective against a range of bacterial strains.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways makes it a candidate for developing new anti-inflammatory drugs.

Biological Studies

In biological research contexts:

  • Enzyme Inhibition Studies : The compound can be utilized to investigate enzyme inhibition mechanisms due to its structural features that allow interaction with active sites of various enzymes.
  • Receptor Binding Assays : Its binding affinity to specific receptors can be studied to understand its pharmacodynamics and potential therapeutic effects.

Materials Science

The unique properties of this compound extend to materials science:

  • Development of New Materials : The compound can serve as a precursor for synthesizing advanced materials with tailored properties such as enhanced stability or reactivity.

Case Studies and Research Findings

Several studies have documented the applications of similar compounds in scientific research:

  • Antimicrobial Evaluation : A study published in Chemical & Pharmaceutical Bulletin explored the synthesis and antimicrobial evaluation of thiazolo[3,2-b][1,2,4]triazole derivatives. Results indicated promising activity against Gram-positive and Gram-negative bacteria .
  • Design and Synthesis : Research conducted on related compounds demonstrated their potential as effective inhibitors in cancer cell lines. These findings highlight the relevance of structural modifications in enhancing biological activity .
  • Pharmacological Insights : Investigations into the pharmacological properties of thiazolo derivatives have shown their capability to interact with multiple biological targets, leading to diverse therapeutic outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole and Sulfonamide Moieties

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents/Modifications Key Spectral Data (IR/NMR) Bioactivity/Application
Target Compound Thiazolo-triazole + dihydrodioxine 2-fluorophenyl, ethyl linker, sulfonamide IR: S=O (1240–1255 cm⁻¹), no C=O (1663–1682 cm⁻¹) Potential enzyme inhibition
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones [7–9] 1,2,4-triazole X = H, Cl, Br; 2,4-difluorophenyl IR: νC=S (1247–1255 cm⁻¹), νNH (3278–3414 cm⁻¹) Antifungal, antibacterial agents
Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide) Triazolo-pyrimidine 2,6-difluorophenyl, methyl group Not specified in evidence Herbicide (ALS inhibitor)
Metsulfuron Methyl Ester (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) Sulfonylurea + triazine Methoxy, methyl triazine, benzoate ester Not specified in evidence Herbicide (acetolactate synthase inhibition)

Key Observations :

  • Core Structure Differences : The target compound’s thiazolo-triazole core distinguishes it from classical 1,2,4-triazoles (e.g., compounds [7–9]) and sulfonylureas (e.g., metsulfuron). The fused thiazole ring may confer greater metabolic stability .
  • Spectral Signatures : The absence of C=O stretches in the target compound’s IR spectrum aligns with triazole-thione tautomerization observed in related derivatives, confirming the thione form .
Bioactivity and Mechanistic Insights
  • Enzyme Inhibition : The sulfonamide group in the target compound may inhibit enzymes like acetolactate synthase (ALS), similar to flumetsulam and metsulfuron . Fluorine substituents enhance binding via hydrophobic and electrostatic interactions.
  • Antimicrobial Potential: Compounds [7–9] exhibit antifungal activity, suggesting the target compound’s thiazolo-triazole core could similarly disrupt microbial cell membranes or protein synthesis .
Molecular Networking and Dereplication

Mass spectrometry-based molecular networking (cosine scores >0.8) could group the target compound with other sulfonamide-triazole hybrids, aiding in rapid dereplication . For example, shared fragmentation patterns (e.g., sulfonamide cleavage at ~125 m/z) would link it to flumetsulam and metsulfuron .

Environmental and Metabolic Behavior

Using a lumping strategy , the target compound might be classified with other triazole-sulfonamides due to analogous degradation pathways (e.g., hydrolysis of sulfonamide bonds) . This simplifies environmental impact assessments but may overlook subtle differences in persistence.

Q & A

Q. What are the standard synthetic routes for this compound?

The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1: Formation of the thiazolo[3,2-b][1,2,4]triazole core via cyclization of hydrazide derivatives with carbon disulfide under alkaline conditions (e.g., ethanol/KOH) .
  • Step 2: Alkylation or sulfonamide coupling using reagents like 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonyl chloride, performed in anhydrous solvents (e.g., dichloromethane) under reflux (6–8 hours) .
  • Step 3: Purification via column chromatography or recrystallization to achieve >95% purity .
    Catalyst-free one-pot methods are also reported for analogous compounds, reducing intermediate isolation steps .

Q. How is the molecular structure of this compound characterized?

Key techniques include:

  • X-ray crystallography to resolve the 3D conformation, particularly the spatial arrangement of the thiazole-triazole fused ring and sulfonamide group .
  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions, such as the 2-fluorophenyl group and dihydrodioxine moiety .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation (e.g., observed m/z 436.93 matches the theoretical value for C₂₁H₁₈FN₅O₄S₂) .

Q. What are the key chemical reactions involving this compound?

Reactivity is dominated by:

  • Sulfonamide group : Participates in nucleophilic substitutions (e.g., with alkyl halides) under basic conditions .
  • Triazole-thiazole core : Undergoes electrophilic aromatic substitution at electron-rich positions, such as halogenation or nitration .
  • Dihydrodioxine ring : Resists oxidation under mild conditions but may undergo ring-opening in strong acidic environments .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance sulfonamide coupling efficiency .
  • Temperature control : Maintaining reflux at 80–100°C during cyclization improves reaction rates .
  • Catalyst screening : Transition-metal catalysts (e.g., CuI) may accelerate triazole ring formation, though catalyst-free routes are preferred to avoid contamination .
  • Purification : Gradient elution in column chromatography (hexane/ethyl acetate) effectively separates byproducts .

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

Methodologies include:

  • Substituent variation : Synthesizing analogs with modified fluorophenyl or dihydrodioxine groups to assess impact on biological activity (e.g., kinase inhibition) .
  • Computational docking : Using software like AutoDock to predict binding affinities with targets such as p38 MAP kinase, followed by in vitro validation .
  • Pharmacophore modeling : Identifying critical moieties (e.g., sulfonamide) for target engagement using QSAR tools .

Q. How can contradictory biological activity data be resolved?

Strategies involve:

  • Comparative assays : Testing the compound against isogenic cell lines (e.g., wild-type vs. kinase-deficient) to isolate mechanism-specific effects .
  • Metabolite profiling : Using LC-MS to identify degradation products that may interfere with activity measurements .
  • Structural analogs : Comparing activity across derivatives to distinguish scaffold-specific effects from substituent-dependent interactions .

Q. What methodologies are recommended for studying metabolic stability?

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via HPLC at 37°C over 60 minutes .
  • CYP450 inhibition screening : Use fluorogenic substrates to assess interactions with cytochrome P450 enzymes .
  • Plasma stability tests : Measure compound half-life in plasma at 37°C, adjusting pH to simulate physiological conditions .

Q. How can stability under physiological conditions be evaluated?

  • pH-dependent stability : Incubate the compound in buffers (pH 1–10) and monitor degradation via UV-Vis spectroscopy .
  • Thermal analysis : Perform DSC/TGA to determine decomposition temperatures and hygroscopicity .
  • Light exposure tests : Assess photodegradation under UV/visible light using controlled irradiation chambers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

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